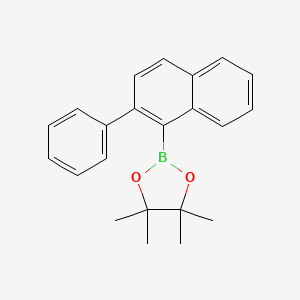

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)-

Description

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- is a boronic ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone with a fused aromatic substituent. The 2-phenyl-1-naphthalenyl group introduces steric bulk and extended π-conjugation, making it distinct from simpler aryl or alkyl-substituted dioxaborolanes. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, including pharmaceuticals and optoelectronic materials .

Properties

CAS No. |

612086-25-6 |

|---|---|

Molecular Formula |

C22H23BO2 |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-18-13-9-8-12-17(18)14-15-19(20)16-10-6-5-7-11-16/h5-15H,1-4H3 |

InChI Key |

CAOAQAHSNPQOGG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Route 2: Copper-Mediated Borylation

Reaction :

$$ \text{2-Phenyl-1-naphthalenyl-X} + \text{B}2\text{pin}2 \xrightarrow{\text{Cu catalyst}} \text{Target Boronic Ester} $$

Key Steps :

- Aryl Halide Activation : Use of Cu(I) or Cu(II) catalysts (e.g., Cu(OAc)₂, CuI) with ligands like 1,10-phenanthroline.

- Borylation : Reaction proceeds under milder conditions (e.g., room temperature to 60°C).

Example :

- Vinylboronic acid pinacol ester is synthesized via Cu-mediated coupling of vinyl halides with B₂pin₂.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(OAc)₂/1,10-phenanthroline | |

| Solvent | Dioxane or DMSO | |

| Temperature | 60°C | |

| Yield | 70–90% |

Route 3: Hydroboration of Alkynes

Reaction :

$$ \text{2-Phenyl-1-naphthalenyl-alkyne} + \text{BH}_3 \xrightarrow{\text{Esterification}} \text{Target Boronic Ester} $$

Key Steps :

- Alkyne Synthesis : Preparation of a terminal alkyne via Sonogashira coupling.

- Hydroboration : Reaction with borane followed by esterification with pinacol.

Example :

- 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane is synthesized via hydroboration of trimethylsilylpropyne with borane.

| Parameter | Value | Source |

|---|---|---|

| Reagent | BH₃·THF | |

| Solvent | THF | |

| Temperature | 0°C to RT | |

| Yield | 80–95% |

Challenges and Considerations

Steric and Electronic Effects

- The 2-phenyl-1-naphthalenyl group introduces steric hindrance, potentially reducing reaction efficiency.

- Electron-rich naphthalene may compete with the boronate for coordination to the catalyst, requiring optimization of ligand systems.

Optimization Strategies

- Catalyst Screening : Test palladium catalysts with bulky ligands (e.g., SPhos, DavePhos) to mitigate steric issues.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

Comparison of Borylation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Pd-Catalyzed | High functional group tolerance | High cost of catalysts |

| Cu-Mediated | Lower cost, milder conditions | Limited scope for sterically hindered substrates |

| Hydroboration | Direct access to boronic esters | Requires alkyne precursors |

Hypothetical Synthesis Protocol

Step 1: Preparation of 2-Phenyl-1-Naphthalenyl Bromide

- Method : Suzuki coupling of 1-bromo-2-naphthalenyl boronic acid with phenylboronic acid.

- Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

Step 2: Borylation with B₂pin₂

Step 3: Purification

- Method : Column chromatography (SiO₂, hexane/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:

Hydroboration: Addition of boron-hydrogen bonds across carbon-carbon multiple bonds, typically in the presence of transition metal catalysts.

Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides, often using Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Common reagents include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper. Reaction conditions often involve inert atmospheres, moderate temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .

Major Products Formed

The major products formed from these reactions are typically boron-containing organic compounds, such as aryl boronates and benzyl boronates .

Scientific Research Applications

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- exerts its effects involves the formation of stable boron-oxygen bonds. These bonds facilitate various chemical transformations, including the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds. The compound’s ability to act as a Lewis acid also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Structural and Electronic Differences

The primary distinction lies in the substituent attached to the boron atom. Below is a comparative analysis of structurally related dioxaborolanes:

*Estimated based on molecular formula (C₂₂H₂₃BO₂).

Key Observations :

- Steric Effects : The 2-phenyl-1-naphthalenyl group in the target compound imposes greater steric hindrance compared to smaller substituents like thiophen-2-yl or phenethyl. This may reduce reactivity in sterically sensitive reactions but enhance stability .

Spectroscopic Data

- ¹H NMR : For 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane, aromatic protons appear at δ 7.28–7.15 ppm, with pinacol methyl groups at δ 1.22 ppm . The target compound’s 2-phenyl-1-naphthalenyl group would likely show upfield-shifted aromatic protons due to increased shielding.

- ¹¹B NMR : Typical shifts for dioxaborolanes range from δ 30–34 ppm, as seen in phenethyl (δ 33.7 ppm) and thiophen-2-yl analogs .

Biological Activity

1,3,2-Dioxaborolane derivatives have garnered attention in medicinal chemistry due to their potential biological activities. The specific compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenyl-1-naphthalenyl)- is of particular interest for its unique structural features and potential therapeutic applications.

Chemical Structure

The compound features a dioxaborolane ring which is known for its stability and ability to participate in various chemical reactions. The presence of the tetramethyl groups and the phenyl-naphthalene moiety contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that dioxaborolanes can interact with various biological pathways. The compound's structure suggests it may inhibit certain kinases or participate in cellular signaling pathways. For instance, studies have shown that similar compounds can modulate immune responses by affecting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .

In Vitro Studies

In vitro assays have demonstrated that compounds within the dioxaborolane class exhibit varying degrees of biological activity. For example:

- IC50 Values : Compounds similar to 1,3,2-Dioxaborolane have shown IC50 values ranging from nanomolar to micromolar concentrations against specific kinases such as TBK1 and IKKε .

- Cell Line Studies : In cell-based assays, certain dioxaborolanes enhanced cytokine production (e.g., IL-6) in adipocytes, suggesting a role in inflammation and metabolic regulation .

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of dioxaborolanes:

- Weight Loss and Insulin Sensitization : Analogues of the compound have been tested in obese mice models where they promoted weight loss and improved insulin sensitivity comparable to known therapeutic agents .

- Immune Modulation : Similar compounds have been shown to restore T-cell function by blocking PD-1/PD-L1 interactions, leading to increased production of IFN-γ in co-culture assays with tumor cells .

Case Studies

Several studies highlight the potential applications of 1,3,2-Dioxaborolane derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.